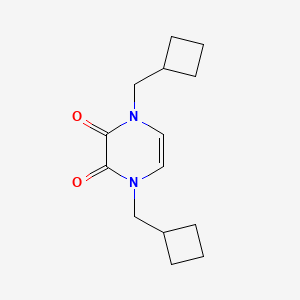![molecular formula C19H20N4O3 B2732117 3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-25-3](/img/structure/B2732117.png)
3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 5H-Pyrazolo[3,4-b]quinolin-5-one . It has a complex structure with multiple functional groups, including a nitrophenyl group and a pyrazoloquinolinone core. The presence of three methyl groups and a nitrophenyl group attached to the pyrazoloquinolinone core makes this compound interesting for various chemical studies .
Molecular Structure Analysis
The molecular formula of this compound is C19H20N4O3 . It has a complex structure with a pyrazolo[3,4-b]quinolin-5-one core, which is a bicyclic system containing a pyrazole ring fused with a quinoline . The compound also contains a nitrophenyl group and three methyl groups .Aplicaciones Científicas De Investigación
Synthesis Techniques
Researchers have developed various methods for synthesizing pyrazoloquinolinone derivatives, including "3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one". These methods often involve multicomponent reactions that allow for the regio- and chemoselective formation of the compound. For instance, one study demonstrated the synthesis of similar compounds through a three-component reaction involving aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and 5-amino-3-methyl-1-phenylpyrazole in an ionic liquid, highlighting the advantages of milder reaction conditions, shorter reaction times, and an environmentally friendly procedure (Shi & Yang, 2011). Another study presented a one-pot synthesis of similar derivatives in aqueous media, emphasizing the benefits of high yields, low cost, and minimal environmental impact (Wang & Shi, 2012).
Structural and Mechanistic Insights
Research has also delved into the structural evaluation and mechanistic pathways underlying the synthesis of pyrazoloquinolinone derivatives. For example, a study focusing on the nitration of related compounds explored how the number and position of nitro groups incorporated into the molecule depend on various factors, including the nature of the attacking agent and the reaction conditions (Manaev et al., 1985). Additionally, investigations into regioselective synthesis methods have provided insights into the reaction mechanism and structural characteristics of the predominant tautomeric form of similar compounds (Quiroga et al., 2001).
Propiedades
IUPAC Name |
3,7,7-trimethyl-4-(4-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-15-16(11-4-6-12(7-5-11)23(25)26)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPUFVICIRSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

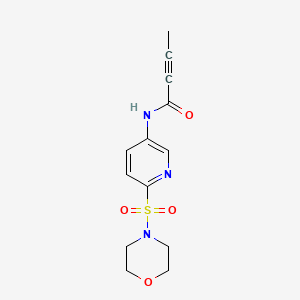
![1-[(4-Fluorophenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2732037.png)
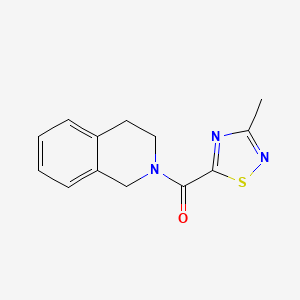
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)
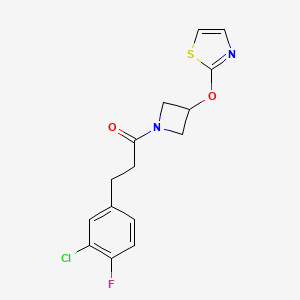
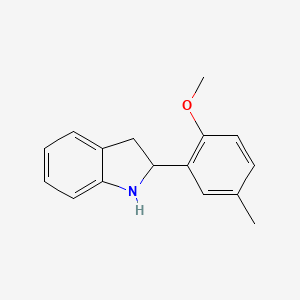
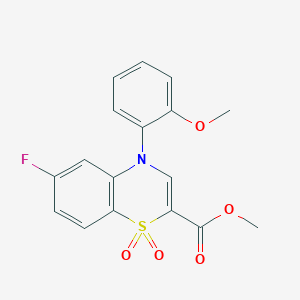
![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)
![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2732048.png)
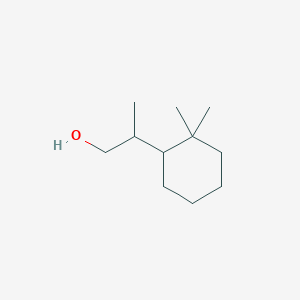

![5,6-dimethyl-7-[(oxolan-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2732054.png)

